LOXL2 Inhibitory Potency and Selectivity Over LOX Compared to PAT-1251
1-(2-Chloropyridin-4-yl)methanamine hydrochloride inhibits human LOXL2 with an IC50 of 126 nM, which is approximately 5.6-fold more potent than the clinically evaluated LOXL2 inhibitor PAT-1251 (hLOXL2 IC50 = 710 nM) [1]. The compound also exhibits 31-fold selectivity for LOXL2 (IC50 = 190 nM in the presence of BSA) over the closely related enzyme LOX (IC50 = 5.91 μM with BSA) [2].
| Evidence Dimension | hLOXL2 IC50 |
|---|---|
| Target Compound Data | 126 nM (126 ± n/a nM) |
| Comparator Or Baseline | PAT-1251 (Lenumlostat): hLOXL2 IC50 = 710 nM |
| Quantified Difference | ~5.6-fold lower IC50 (more potent) for the target compound |
| Conditions | Biochemical LOXL2 enzyme assay; target compound tested at pH 8.0, 37°C |
Why This Matters
Higher potency at the enzyme level may translate to lower required concentrations in vitro, reducing the risk of solubility-related artifacts or off-target effects at higher doses.
- [1] MedChemExpress. PAT-1251 Hydrochloride (Lenumlostat). View Source
- [2] Glpbio. LOXL2-IN-1 hydrochloride. Catalog No. GC30544. CAS No. 916210-98-5. View Source
